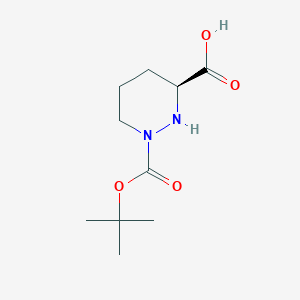
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a chemical compound that belongs to the class of hexahydropyridazines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group at the third position of the hexahydropyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Hexahydropyridazine Ring: The hexahydropyridazine ring can be synthesized through the hydrogenation of pyridazine derivatives under high pressure and temperature conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced by reacting the hexahydropyridazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can be achieved by treating the intermediate compound with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis with better control over reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.
Oxidation and Reduction: The hexahydropyridazine ring can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, oxalyl chloride in methanol.
Substitution: Alcohols or amines in the presence of coupling agents like EDCI or DCC.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine derivative.
Esters and Amides: Substitution reactions with alcohols or amines produce esters or amides, respectively.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield various oxidized or reduced forms of the hexahydropyridazine ring.
Applications De Recherche Scientifique
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Mécanisme D'action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during synthetic transformations, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets. The hexahydropyridazine ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure with a pyrrolidine ring instead of a hexahydropyridazine ring.
(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of a hexahydropyridazine ring.
N-Boc-D-proline: A proline derivative with a Boc protecting group.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is unique due to its hexahydropyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it valuable in the synthesis of specialized bioactive molecules and pharmaceuticals.
Propriétés
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMKLJNPZFPBBD-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
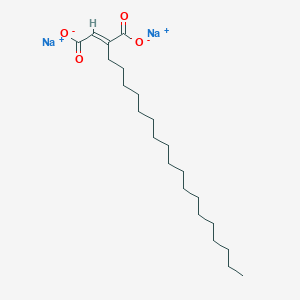
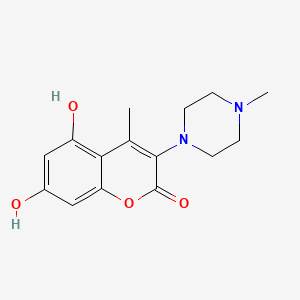
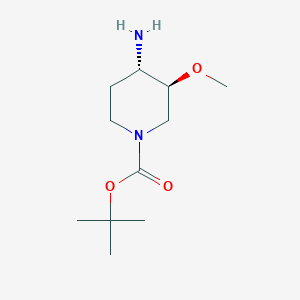
![Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8015011.png)
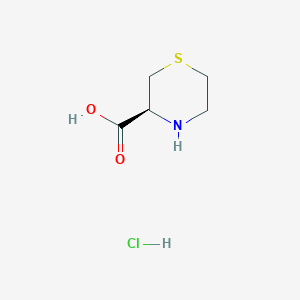
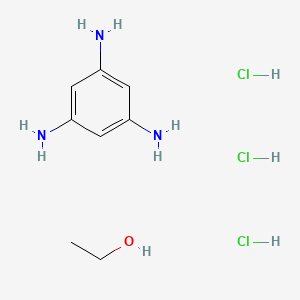
![1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid](/img/structure/B8015033.png)
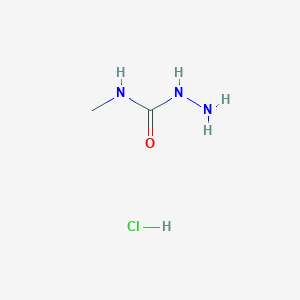
![(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride](/img/structure/B8015046.png)
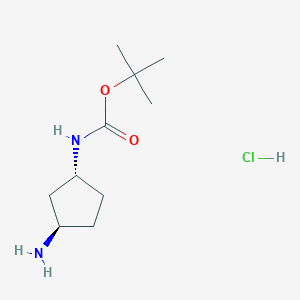
![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate hydrochloride](/img/structure/B8015059.png)
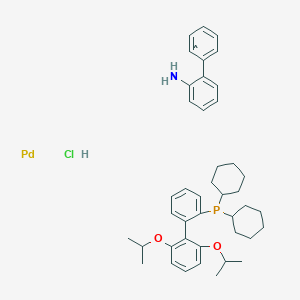
![5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid](/img/structure/B8015080.png)
![[(1S)-1-cyclopropylethyl]azanium;chloride](/img/structure/B8015086.png)
